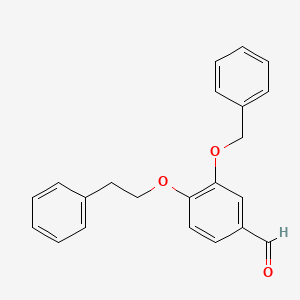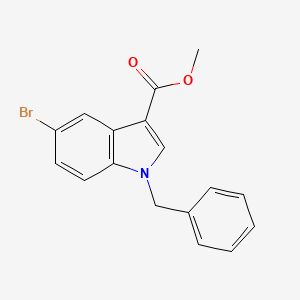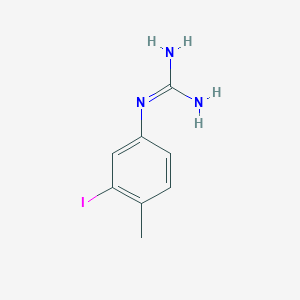
1-(3-Iodo-4-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-4-methylphenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-methylphenyl)guanidine typically involves the reaction of 3-iodo-4-methylphenylamine with a guanidine derivative. One common method is to react the amine with an isothiocyanate to form a thiourea intermediate, which is then treated with a base to yield the desired guanidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodo-4-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylguanidines.
Aplicaciones Científicas De Investigación
1-(3-Iodo-4-methylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their function. The iodine atom may also play a role in the compound’s activity by participating in halogen bonding interactions. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Iodo-4-methylphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)amine: Lacks the guanidine group, only the amine group is present.
Uniqueness
1-(3-Iodo-4-methylphenyl)guanidine is unique due to the presence of both the guanidine group and the iodine atom, which confer specific chemical and biological properties. The guanidine group enhances the compound’s ability to form hydrogen bonds, while the iodine atom can participate in halogen bonding, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H10IN3 |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
2-(3-iodo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
JJWITJIAEJUOLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334081.png)

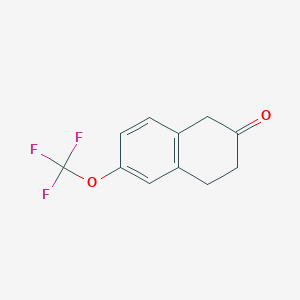


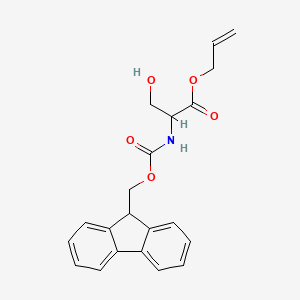
![Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate](/img/structure/B15334122.png)
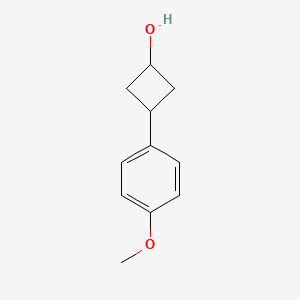
![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)

![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
